

Application Note: Quantitative Analysis of Fuziline using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Fuziline (Standard)

Cat. No.: B8086807

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Abstract

This application note provides a detailed protocol for the quantitative analysis of Fuziline in biological matrices, specifically plasma, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS). The methods described are applicable for pharmacokinetic studies, quality control of traditional Chinese medicine, and other research applications where determination of Fuziline concentration is required. This document includes sample preparation procedures, chromatographic conditions, and method validation parameters.

Introduction

Fuziline is a diterpenoid alkaloid found in the roots of *Aconitum carmichaelii* (Fuzi), a plant widely used in traditional Chinese medicine. It is recognized for its potential therapeutic effects, including cardiotonic and anti-inflammatory properties. Accurate and reliable quantitative analysis of Fuziline is crucial for pharmacokinetic studies, dose determination, and ensuring the safety and efficacy of related herbal preparations. This application note outlines validated HPLC and UHPLC-MS/MS methods for the determination of Fuziline.

Experimental Protocols

Protocol 1: UHPLC-qTOF-MS Method for Fuziline in Rat Plasma

This protocol is based on a validated method for the quantification of Fuziline in rat plasma.[\[1\]](#)
[\[2\]](#)

1. Sample Preparation (Liquid-Liquid Extraction)

- To 100 μ L of rat plasma, add an appropriate amount of internal standard (e.g., Guanfu base A or Neoline).
- Add 1 mL of ethyl acetate.
- Vortex for 3 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a 5 μ L aliquot into the UHPLC system.

2. Chromatographic Conditions

- Instrument: UHPLC system coupled with a quadrupole time-of-flight (qTOF) mass spectrometer.
- Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 μ m).[\[1\]](#)[\[2\]](#)
- Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (80:20, v/v).[\[2\]](#)
- Flow Rate: 0.25 mL/min.[\[2\]](#)
- Column Temperature: 35°C.
- Total Run Time: 3 minutes.[\[2\]](#)

3. Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
- Monitor appropriate precursor and product ions for Fuziline and the internal standard.

Protocol 2: HILIC-ESI-MS Method for Fuziline in Rat Plasma

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of Fuziline.^[3]

1. Sample Preparation (Liquid-Liquid Extraction)

- Follow the same liquid-liquid extraction procedure as described in Protocol 1.^[3]

2. Chromatographic Conditions

- Instrument: HPLC or UHPLC system coupled with an electrospray ionization mass spectrometer.
- Column: HILIC Chrom Matrix HP amide column (e.g., 3.0 x 100 mm, 5 µm).^[3]
- Mobile Phase: Isocratic elution (specific composition to be optimized, typically acetonitrile and an aqueous buffer).
- Flow Rate: 0.2 mL/min.^[3]
- Column Temperature: Ambient.

3. Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).^[3]
- Detection Mode: Selected Ion Monitoring (SIM).^[3]

Data Presentation

The following tables summarize the quantitative data from validated HPLC methods for Fuziline analysis.

Table 1: Method Validation Parameters for UHPLC-qTOF-MS Method[1][2]

Parameter	Result
Linearity Range	1 - 200 ng/mL
Correlation Coefficient (r^2)	> 0.997
Lower Limit of Quantification (LLOQ)	0.8 ng/mL
Intra-batch Precision (RSD)	2.11 - 3.11%
Inter-batch Precision (RSD)	3.12 - 3.81%

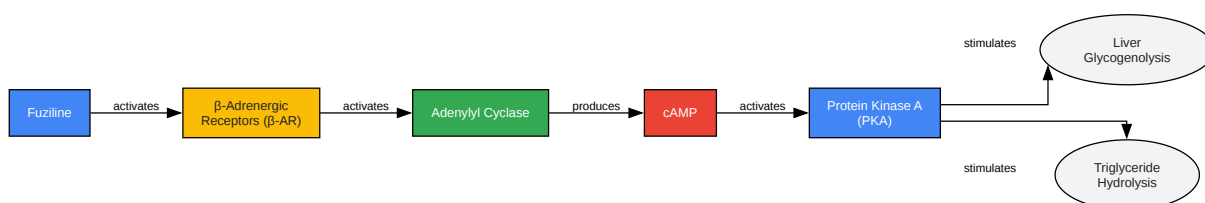
Table 2: Method Validation Parameters for HILIC-ESI-MS Method[3]

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	0.999
Lower Limit of Quantification (LLOQ)	1 ng/mL
Limit of Detection (LOD)	0.5 ng/mL
Recovery	68.2 - 69.9%
Intra-batch Precision (RSD)	1.5 - 3.3%
Inter-batch Precision (RSD)	2.6 - 8.3%

Mandatory Visualizations

Signaling Pathway of Fuziline

Fuziline has been shown to activate β -adrenergic receptors (β -AR), which in turn stimulates the downstream cAMP-PKA signaling pathway. This activation leads to increased liver glycogenolysis and triglyceride hydrolysis.[4]

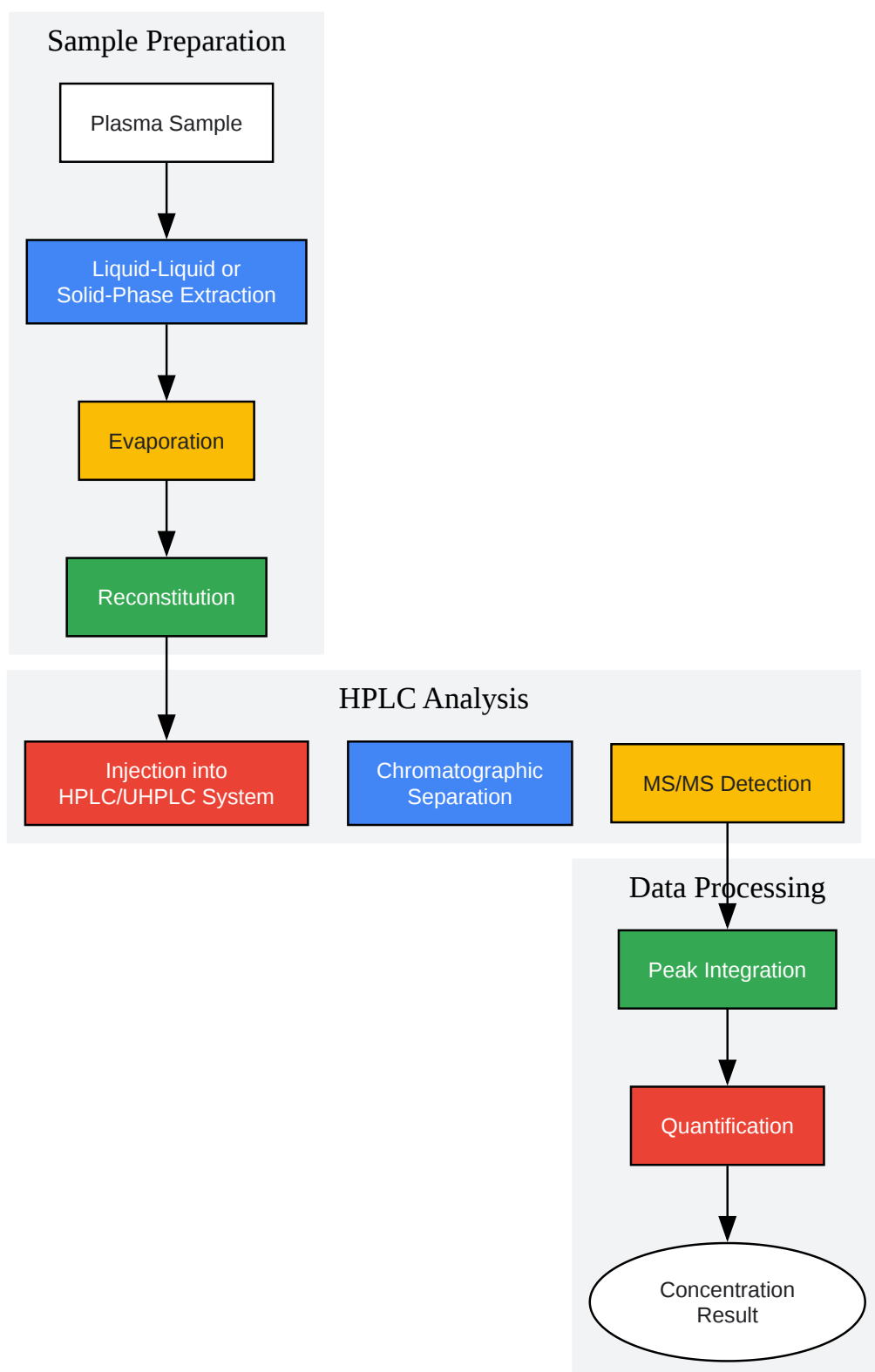


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Caption: Fuziline signaling pathway via β -adrenergic receptors.

Experimental Workflow for Fuziline HPLC Analysis

The following diagram illustrates the general workflow for the quantitative analysis of Fuziline from biological samples.



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Caption: General workflow for Fuziline HPLC analysis.

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References

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